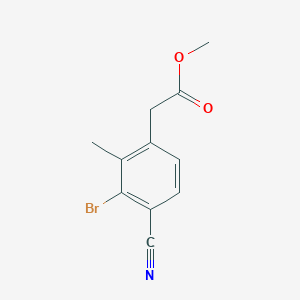
2-(3,3-Dimethylcyclobutyl)pyrrolidine hydrochloride
Vue d'ensemble
Description
The compound “2-(3,3-Dimethylcyclobutyl)pyrrolidine hydrochloride” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, also increases the three-dimensional (3D) coverage .Chemical Reactions Analysis
The pyrrolidine ring can be functionalized or modified to generate structural diversity . The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment can positively affect the anticonvulsant activity .Applications De Recherche Scientifique
Polar [3+2] Cycloaddition Reactions
- Synthesis of Pyrrolidines: Pyrrolidines are important heterocyclic organic compounds with biological effects and applications in medicine, dyes, and agrochemicals. A study demonstrated the synthesis of pyrrolidines in [3+2] cycloaddition, showing their potential for creating single reaction products under mild conditions (Żmigrodzka et al., 2022).
Catalytic Applications
- Recyclable Catalysts for Acylation: A specific pyridine hydrochloride, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), was used as a recyclable catalyst for the acylation of inert alcohols and phenols, demonstrating the role of pyrrolidine derivatives in facilitating chemical transformations (Liu et al., 2014).
Hybrid Ligands for Metal Complexes
- Synthesis and Crystal Structures of Palladium(II) and Mercury(II) Complexes: Pyrrolidine ring-containing ligands were synthesized and used to form complexes with palladium(II) and mercury(II), showcasing the utility of pyrrolidine derivatives in creating metal-ligand complexes for potential applications in catalysis and material science (Singh et al., 2003).
Synthetic Routes to Functionalized Pyrrolidines
- Controlled Hydrolysis and Structural Characterization: Research on the controlled hydrolysis of aryltellurium trichlorides using 2-pyrrolidinones led to the isolation and structural characterization of novel compounds, indicating the versatility of pyrrolidine derivatives in synthetic chemistry and material science (Misra et al., 2011).
Mécanisme D'action
The mechanism of action of pyrrolidine derivatives can vary depending on the specific compound and its target. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Orientations Futures
The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, due to its versatility and the possibility of generating structural diversity, is likely to continue to be a focus in the design of new compounds with different biological profiles .
Propriétés
IUPAC Name |
2-(3,3-dimethylcyclobutyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-10(2)6-8(7-10)9-4-3-5-11-9;/h8-9,11H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOXSKOGLOKTRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C2CCCN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



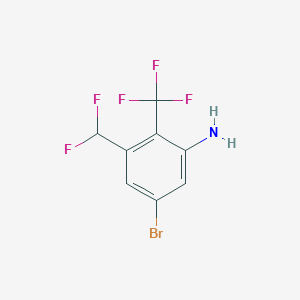
![Ethyl 4-oxo-1,4,6,8-tetrahydrofuro[3,4-g]quinoline-3-carboxylate](/img/structure/B1484637.png)
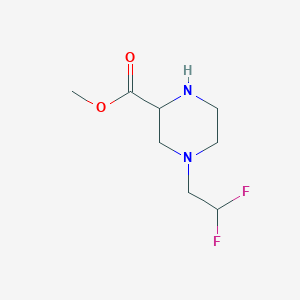

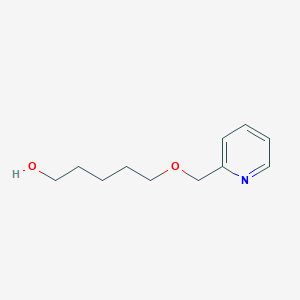
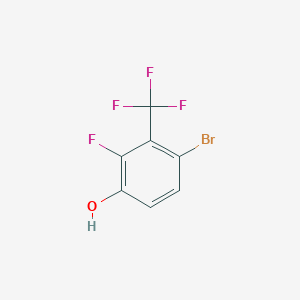
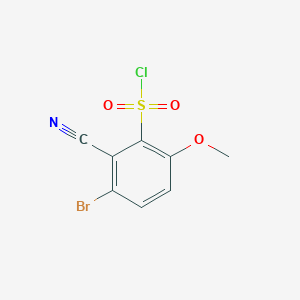
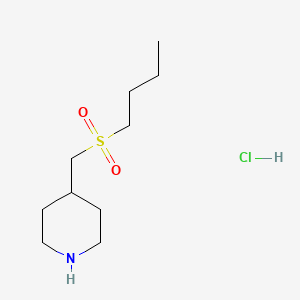
![7-Amino-4-methyl-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one](/img/structure/B1484651.png)




